2-oxo-2H-chromene-4-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-oxo-2H-chromene-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where salicylaldehyde reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product . Another method includes the use of selenium dioxide (SeO2) in dimethylformamide (DMF) under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chromene derivatives
Scientific Research Applications
2-oxo-2H-chromene-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: It is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromene-4-carbaldehyde involves its interaction with various molecular targets. It can inhibit enzymes such as amine oxidase, leading to the modulation of neurotransmitter levels. This inhibition can result in various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
2-oxo-2H-chromene-4-carbaldehyde can be compared with other similar compounds such as:
Coumarin: Both compounds share a similar structure, but this compound has an aldehyde group, making it more reactive.
4-hydroxycoumarin: This compound has a hydroxyl group instead of an aldehyde group, leading to different chemical properties and applications
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-oxochromene-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOBLMMCCBYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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